molecular formula C23H22ClN3O2 B4438421 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-naphthamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-naphthamide

Cat. No. B4438421
M. Wt: 407.9 g/mol
InChI Key: WWUXAMGZKHKBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-naphthamide, commonly known as ACN, is a synthetic compound that belongs to the class of chemical compounds known as naphthalenes. ACN is a potent inhibitor of the protein kinase CK2, which is an important regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, ACN has gained considerable attention in the scientific community due to its potential applications in cancer therapy, as well as its use as a research tool in various fields of biology and biochemistry.

Mechanism of Action

ACN is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in the regulation of various cellular processes. CK2 is involved in the phosphorylation of a wide range of target proteins, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK2 activity, ACN can block the phosphorylation of these target proteins, leading to the disruption of various cellular processes.
Biochemical and Physiological Effects
ACN has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. ACN has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway. In addition, ACN has been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACN in lab experiments is its high potency and specificity for CK2 inhibition. ACN has been shown to be a more potent inhibitor of CK2 than other commonly used CK2 inhibitors, such as TBB and DMAT. Another advantage of using ACN is its low toxicity and good solubility in aqueous solutions, which makes it suitable for use in cell-based assays and animal studies.
However, there are also some limitations associated with the use of ACN in lab experiments. One of the main limitations is its relatively high cost, which can limit its use in large-scale studies. In addition, ACN has been shown to have some off-target effects, which can complicate the interpretation of results obtained from experiments using ACN.

Future Directions

There are several future directions for research on ACN and its potential applications in various fields of biology and biochemistry. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of ACN. Another area of research is the identification of new cellular targets of ACN and other CK2 inhibitors, which could lead to the discovery of new signaling pathways and cellular processes regulated by CK2. Finally, further studies are needed to evaluate the potential therapeutic applications of ACN and other CK2 inhibitors in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

ACN has been extensively used as a research tool in various fields of biology and biochemistry, especially in studies related to the regulation of protein kinase CK2. ACN has been shown to inhibit CK2 activity in a dose-dependent manner, and has been used to study the role of CK2 in various cellular processes, including cell proliferation, differentiation, and apoptosis. ACN has also been used to study the effects of CK2 inhibition on the activity of various signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway.

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-16(28)26-10-12-27(13-11-26)22-9-8-20(15-21(22)24)25-23(29)19-7-6-17-4-2-3-5-18(17)14-19/h2-9,14-15H,10-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUXAMGZKHKBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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